5-{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a pyridazinone core, a piperazine ring, and a sulfonyl group attached to a tert-butylphenyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazinone intermediate.
Attachment of the sulfonyl group: The sulfonyl group can be introduced by reacting the piperazine derivative with a sulfonyl chloride, such as 4-tert-butylbenzenesulfonyl chloride, under basic conditions.
Chlorination: The final step involves the chlorination of the pyridazinone core using reagents like thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The chloro group in the pyridazinone core can be substituted with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino or thio derivatives of the pyridazinone core.
Scientific Research Applications
5-{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating gene expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-phenylpyridazin-3(2H)-one: Lacks the piperazine and sulfonyl groups, resulting in different chemical and biological properties.
5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of a tert-butyl group, leading to variations in steric and electronic effects.
5-{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one: Lacks the chloro group, which may affect its reactivity and biological activity.
Uniqueness
The uniqueness of 5-{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the tert-butyl group, sulfonyl group, and piperazine ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H27ClN4O3S |
---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
5-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-4-chloro-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H27ClN4O3S/c1-24(2,3)18-9-11-20(12-10-18)33(31,32)28-15-13-27(14-16-28)21-17-26-29(23(30)22(21)25)19-7-5-4-6-8-19/h4-12,17H,13-16H2,1-3H3 |
InChI Key |
ZNBAAOAPGPNWSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.